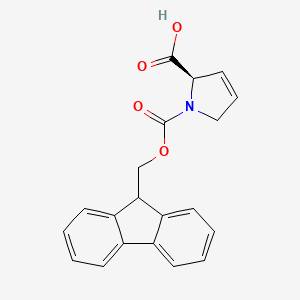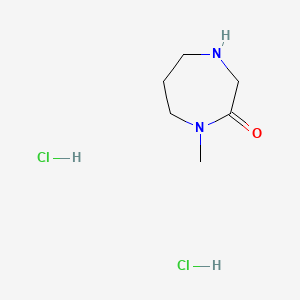![molecular formula C11H21NO B13888218 [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol: is an organic compound with a complex structure that includes a piperidine ring substituted with a methanol group and a 3-methylbut-2-enyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-methylbut-2-enyl halide, followed by the reduction of the resulting intermediate to introduce the methanol group. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography or crystallization may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mécanisme D'action
The mechanism of action of [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The 3-methylbut-2-enyl side chain can affect the compound’s hydrophobicity and membrane permeability, impacting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
Methanol: A simple alcohol used in various chemical reactions.
3-Methylbut-2-enyl derivatives: Compounds with similar side chains that exhibit comparable reactivity.
Uniqueness
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol is unique due to its combination of a piperidine ring, methanol group, and 3-methylbut-2-enyl side chain. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
[1-(3-methylbut-2-enyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H21NO/c1-10(2)3-6-12-7-4-11(9-13)5-8-12/h3,11,13H,4-9H2,1-2H3 |
Clé InChI |
YQLOOZOWHMFZJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN1CCC(CC1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
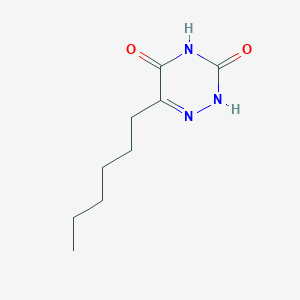
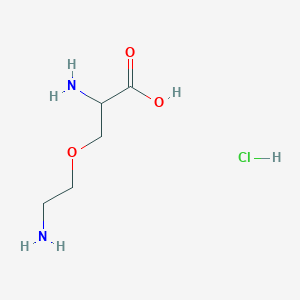
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
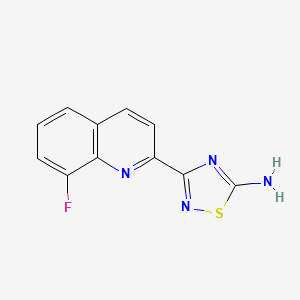
![2-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-3-yl]acetic acid](/img/structure/B13888155.png)
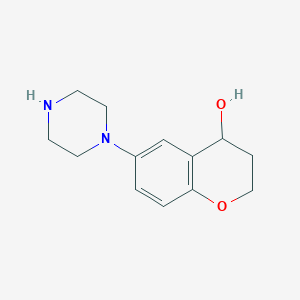
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
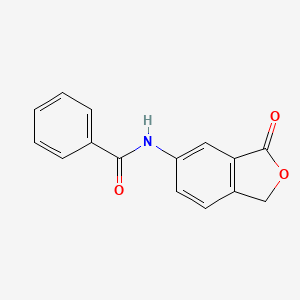

![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
